4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Bromine Atom: Bromination of the pyrrole ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recycling of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(trifluoromethyl)benzene: Similar in structure but lacks the pyrrole ring and carboxylic acid group.
4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in the presence of a boronic acid group instead of a carboxylic acid.
Uniqueness
4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the pyrrole ring, bromine atom, trifluoromethyl group, and carboxylic acid group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2763999-76-2 |
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Molecular Formula |
C6H3BrF3NO2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
4-bromo-1-(trifluoromethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrF3NO2/c7-3-1-4(5(12)13)11(2-3)6(8,9)10/h1-2H,(H,12,13) |
InChI Key |
QBDZRNBGYTUBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=C1Br)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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